2-(azepan-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine
Description
2-(AZEPAN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that includes an azepane ring, a cyclohexyl group, and a nitropyrimidine core
Properties
Molecular Formula |
C16H26N6O2 |
|---|---|
Molecular Weight |
334.42 g/mol |
IUPAC Name |
2-(azepan-1-yl)-4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H26N6O2/c17-14-13(22(23)24)15(18-12-8-4-3-5-9-12)20-16(19-14)21-10-6-1-2-7-11-21/h12H,1-11H2,(H3,17,18,19,20) |
InChI Key |
OTMQHVLQRNWGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps One common approach is to start with a pyrimidine derivative, which undergoes nitration to introduce the nitro group at the 5-positionThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(AZEPAN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azepane and cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and strong bases like sodium hydride (NaH) for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(AZEPAN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(AZEPAN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(2-(AZEPAN-1-YL)NICOTINOYL)GUANIDINE: A compound with similar structural features but different biological activities.
(2-AZEPAN-1-YL-2-PHENYLETHYL)AMINE: Another compound with an azepane ring, used in different applications
Uniqueness
2-(AZEPAN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its combination of an azepane ring, a cyclohexyl group, and a nitropyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
